Sigmoidin A
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Overview
Description
Sigmoidin A is a prenylated flavanone derivative of eriodictyol, a naturally occurring flavonoid. It is isolated from the plant Erythrina sigmoidea and exhibits moderate antioxidant, antimicrobial, and anti-inflammatory activities . This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of medicine and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sigmoidin A can be synthesized through various chemical reactions involving the prenylation of eriodictyol. The synthetic route typically involves the use of prenyl bromide as a reagent under basic conditions to introduce the prenyl groups at specific positions on the eriodictyol molecule .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the bark of Erythrina sigmoidea. The extraction process includes the use of organic solvents such as methanol, followed by purification steps like column chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Sigmoidin A undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its corresponding quinone derivatives.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the flavanone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: It is used as a model compound for studying the effects of prenylation on flavonoid activity.
Biology: Sigmoidin A exhibits significant antioxidant and antimicrobial properties, making it a candidate for biological studies.
Medicine: Research has shown that this compound has anti-inflammatory and cytotoxic effects, particularly against cancer cells. .
Mechanism of Action
The mechanism of action of sigmoidin A involves its interaction with various molecular targets and pathways:
Antioxidant Activity: This compound acts as a radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Cytotoxic Activity: This compound induces apoptosis in cancer cells through a prooxidative mechanism, involving the depletion of intracellular glutathione levels and the generation of reactive oxygen species.
Comparison with Similar Compounds
Sigmoidin A is structurally similar to other prenylated flavonoids such as eriodictyol and sigmoidin B. it exhibits unique properties that distinguish it from these compounds:
Eriodictyol: While both compounds have antioxidant properties, this compound is more cytotoxic to cancer cells and has a stronger prooxidative mechanism.
Sigmoidin B: Both this compound and B are prenylated flavanones, but this compound has a higher inhibitory effect on leukotriene B4 production, making it more effective in reducing inflammation.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and biological activities make it a valuable subject for further research and development.
Properties
CAS No. |
87746-48-3 |
---|---|
Molecular Formula |
C25H28O6 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S)-2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-7-15-9-18(17(8-6-14(3)4)25(30)24(15)29)21-12-20(28)23-19(27)10-16(26)11-22(23)31-21/h5-6,9-11,21,26-27,29-30H,7-8,12H2,1-4H3/t21-/m0/s1 |
InChI Key |
BVHLNRAYBCPKOY-NRFANRHFSA-N |
SMILES |
CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |
Isomeric SMILES |
CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)C |
Canonical SMILES |
CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |
Key on ui other cas no. |
87746-48-3 |
Synonyms |
5,7,3′,4′-Tetrahydroxy-2′,5′-diprenylflavanone; (2S)-2-[3,4-Dihydroxy-2,5-bis(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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